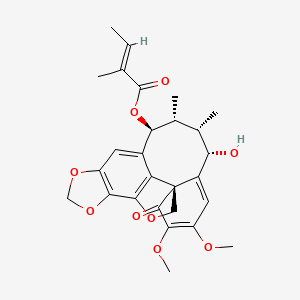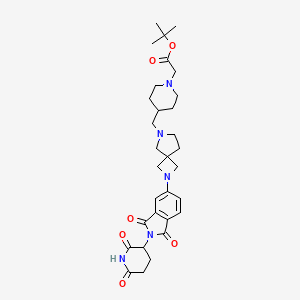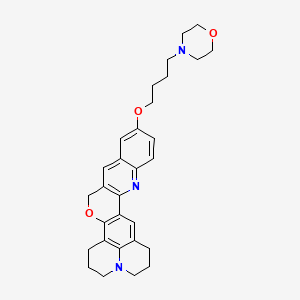
CQ-Lyso
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CQ-Lyso is a lysosome-targeting chromenoquinoline. It is a fluorescent probe designed for measuring the pH of lysosomes in living cells using single-wavelength excitation. This compound is particularly useful for visualizing the dynamic pH changes within lysosomes, making it a valuable tool in cellular biology research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CQ-Lyso involves the preparation of chromenoquinoline derivatives. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the formation of the chromenoquinoline core and subsequent functionalization to target lysosomes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions
CQ-Lyso primarily undergoes protonation and deprotonation reactions due to its role as a pH-sensitive fluorescent probe. These reactions are crucial for its function in measuring lysosomal pH .
Common Reagents and Conditions
The common reagents used with this compound include solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are used to dissolve the compound for cellular experiments. The conditions typically involve maintaining the compound in a protected environment to prevent degradation .
Major Products Formed
The major products formed from the reactions involving this compound are its protonated and deprotonated forms, which exhibit different fluorescence properties. These forms are essential for its function as a ratiometric fluorescent probe .
Wissenschaftliche Forschungsanwendungen
CQ-Lyso has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study pH changes in various chemical environments.
Biology: Employed in cellular biology to visualize and measure the pH of lysosomes in living cells.
Industry: Utilized in the development of diagnostic tools and research reagents
Wirkmechanismus
CQ-Lyso exerts its effects through a mechanism involving the protonation of its quinoline ring in acidic environments, such as lysosomes. This protonation induces an intramolecular charge transfer process, resulting in a shift in its fluorescence properties. The compound targets lysosomes due to its chemical structure, which allows it to accumulate in these acidic organelles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- LysoTracker Deep Red
- LysoTracker Blue DND-22
- LysoTracker Green DND-26
Uniqueness
CQ-Lyso is unique due to its ability to measure lysosomal pH using single-wavelength excitation, which simplifies the experimental setup and improves accuracy. Its ratiometric fluorescence properties provide a reliable and quantitative measure of pH changes, distinguishing it from other lysosomal probes .
Eigenschaften
Molekularformel |
C30H35N3O3 |
|---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
9-(4-morpholin-4-ylbutoxy)-3-oxa-13,21-diazahexacyclo[15.7.1.02,15.05,14.07,12.021,25]pentacosa-1(25),2(15),5(14),6,8,10,12,16-octaene |
InChI |
InChI=1S/C30H35N3O3/c1(9-32-12-15-34-16-13-32)2-14-35-24-7-8-27-22(18-24)17-23-20-36-30-25-6-4-11-33-10-3-5-21(29(25)33)19-26(30)28(23)31-27/h7-8,17-19H,1-6,9-16,20H2 |
InChI-Schlüssel |
FEFIUBKGFCHUHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OCC5=C3N=C6C=CC(=CC6=C5)OCCCCN7CCOCC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



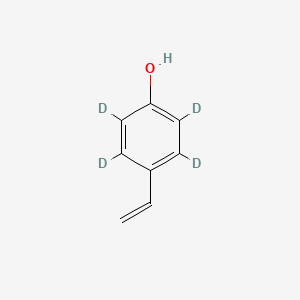

![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
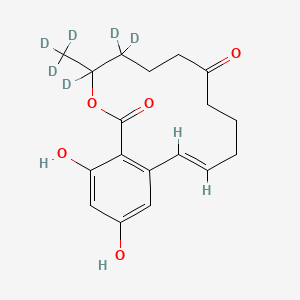
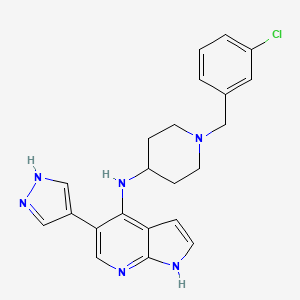
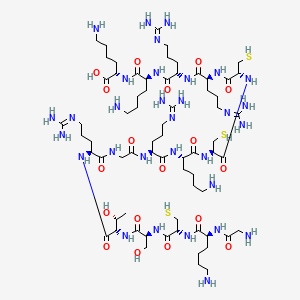
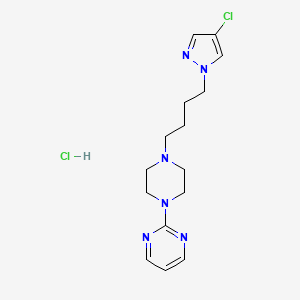
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
